Tandutinib hydrochloride, also referred to as MLN518 or CT53518, is a small molecule that acts as a potent antagonist of the Fms-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and c-Kit. It has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as acute myeloid leukemia (AML) where FLT3 mutations are prevalent. Tandutinib inhibits the phosphorylation of these kinases, thereby interfering with signaling pathways critical for cancer cell survival and proliferation .
Tandutinib hydrochloride is classified as an antineoplastic agent due to its ability to inhibit tumor growth by targeting specific kinases involved in cancer progression. It is derived from the quinazoline chemical class, which is known for its diverse biological activities. The compound is synthesized through various chemical reactions involving starting materials that lead to the formation of its active structure .
The synthesis of tandutinib hydrochloride has been optimized to improve yields and purity. One reported method involves the reaction of 4-isopropoxyphenylamine with trichloromethyl chloroformate, followed by coupling with piperazine. This method yields tandutinib with high purity (>99% HPLC) after recrystallization .
Another approach includes O-alkylation of methyl 3,4-dihydroxybenzoate, followed by nitration and catalytic hydrogenation to form the desired quinazoline derivative. The final product is obtained as a hydrochloride salt, ensuring enhanced solubility and stability .
The molecular formula of tandutinib hydrochloride is CHClNO. Its structure features a quinazoline core substituted with various functional groups that enhance its biological activity. The compound's three-dimensional conformation allows it to effectively bind to the active sites of target kinases, inhibiting their function.
Tandutinib undergoes several key reactions during its synthesis:
Tandutinib exerts its effects primarily through inhibition of FLT3, PDGFR, and c-Kit signaling pathways. By binding to the ATP-binding site of these kinases, tandutinib prevents autophosphorylation and subsequent activation of downstream signaling cascades involved in cell proliferation and survival.
These properties make tandutinib hydrochloride an attractive candidate for further research in oncology .
Tandutinib hydrochloride has significant potential in scientific research, particularly in oncology:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2